s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)-
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Overview
Description
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is a derivative of the 1,3,5-triazine family, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. One common method includes the following steps:
Nucleophilic Substitution: Cyanuric chloride is reacted with methylamine to introduce the methyl group at the 4-position.
Amination: The intermediate product is then treated with ammonia or an amine to introduce the amino group at the 2-position.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
s-Triazine, 2-amino-4-methyl-6-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethyl group.
s-Triazine, 2-amino-4-methyl-6-chloro-: Contains a chloro group at the 6-position.
s-Triazine, 2-amino-4-methyl-6-phenyl-: Features a phenyl group at the 6-position.
Uniqueness
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
s-Triazine, specifically the compound 2-amino-4-methyl-6-(trifluoromethyl)-, is part of a larger class of triazine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy, antimicrobial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C5H5F3N4
- Molecular Weight : Approximately 235.21 g/mol
The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity. This group enhances the compound's ability to participate in nucleophilic substitution reactions, making it a versatile candidate for various biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of s-Triazine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer) : IC50 = 20.53 µM
- MCF-7 (breast cancer) : IC50 = 129.0 µM
- HCT116 (colon cancer) : IC50 values range from 0.20 µM to 500 µM depending on structural modifications .
The mechanism of action often involves the inhibition of key enzymes involved in tumorigenesis and cell proliferation. For instance, certain derivatives have shown potent inhibitory activity against topoisomerase IIa, which is crucial for DNA replication and repair .
Enzyme Inhibition
s-Triazine derivatives have been studied for their ability to inhibit various enzymes, notably:
- Cholinesterase : Compounds show potential as inhibitors, which is significant for neurodegenerative diseases.
- PI3K/mTOR Pathway : Certain derivatives have demonstrated IC50 values as low as 3.41 nM against PI3K and 8.45 nM against mTOR, indicating strong inhibitory effects that could be leveraged in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of s-Triazine derivatives are well-documented. They exhibit activity against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Some derivatives demonstrate antifungal activity, making them suitable candidates for agricultural applications as fungicides .
Case Studies and Research Findings
Several studies have investigated the biological activity of s-Triazine derivatives:
- Topoisomerase Inhibition :
- Dual Inhibition Studies :
-
Synergistic Effects :
- Some studies suggest that combining s-Triazine derivatives with existing chemotherapeutic agents could enhance their efficacy and reduce resistance in cancer cells.
Comparative Analysis of Related Compounds
Compound Name | Unique Features | Anticancer Activity (IC50) |
---|---|---|
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl) | Trifluoromethyl group enhances reactivity | Varies by derivative (20.53 µM - 500 µM) |
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl | Isopropyl substitution increases activity | IC50 = 20.53 µM |
s-Triazine, 2-amino-4-methoxy-6-trifluoromethyl | Methoxy instead of methylamino | Not extensively studied |
Properties
CAS No. |
29181-69-9 |
---|---|
Molecular Formula |
C5H5F3N4 |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5F3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
InChI Key |
JTQYLAFRKZQYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C(F)(F)F |
Origin of Product |
United States |
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